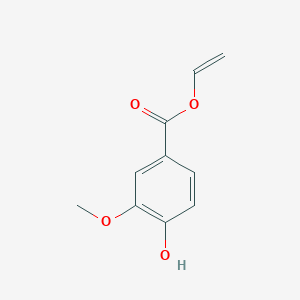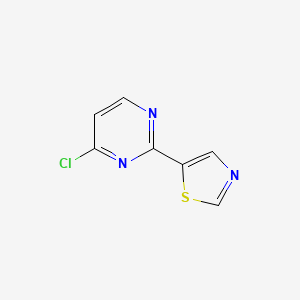
4-Chloro-2-(1,3-thiazol-5-YL)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(1,3-thiazol-5-yl)pyrimidine is a heterocyclic compound that contains both a thiazole and a pyrimidine ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of chlorine and thiazole moieties in the structure enhances its potential for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1,3-thiazol-5-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 1,3-thiazole derivatives. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis might involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Chloro-2-(1,3-thiazol-5-yl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), dimethylformamide (DMF), and various nucleophiles.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions include substituted pyrimidines, sulfoxides, sulfones, and various fused heterocyclic compounds .
科学的研究の応用
4-Chloro-2-(1,3-thiazol-5-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Chloro-2-(1,3-thiazol-5-yl)pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Receptor Binding: The thiazole and pyrimidine rings can interact with various receptors, modulating their activity and affecting cellular pathways.
類似化合物との比較
Similar Compounds
2-(1,3-Thiazol-2-yl)pyrimidine: Lacks the chlorine atom, which affects its reactivity and biological activity.
4-Chloro-2-(1,3-thiazol-4-yl)pyrimidine: The position of the thiazole ring is different, leading to variations in chemical behavior and applications.
Uniqueness
4-Chloro-2-(1,3-thiazol-5-yl)pyrimidine is unique due to the specific positioning of the chlorine and thiazole moieties, which confer distinct reactivity and biological properties. This makes it a valuable compound for the development of new chemical entities and therapeutic agents .
特性
IUPAC Name |
5-(4-chloropyrimidin-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3S/c8-6-1-2-10-7(11-6)5-3-9-4-12-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWZKIHRSOFWEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)C2=CN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B15131382.png)
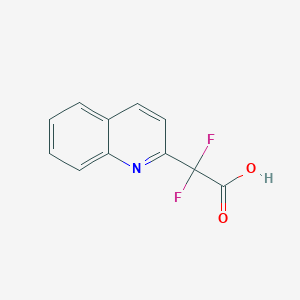
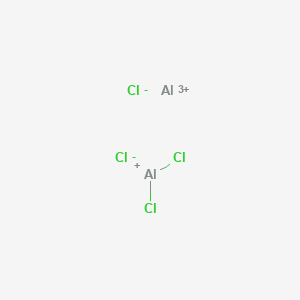
![1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,9-dihydro-](/img/structure/B15131391.png)

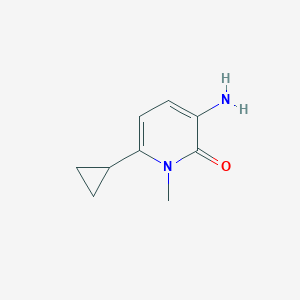
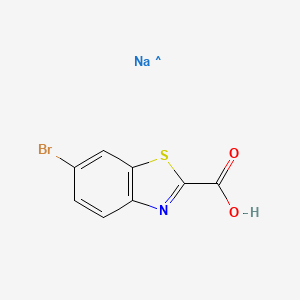
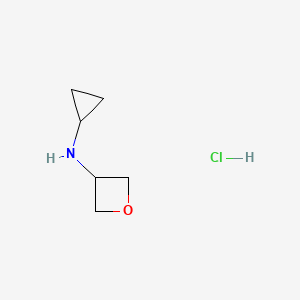
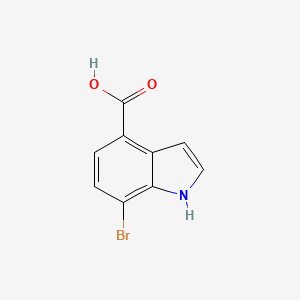
![Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate](/img/structure/B15131437.png)
![2-chloro-1-(6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B15131444.png)
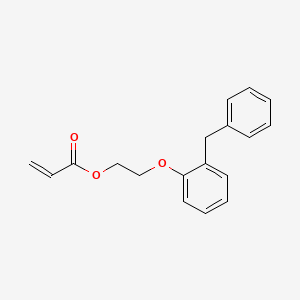
![2H-Pyrido[1,2-a]pyrimidinium, 3,4-dihydro-2,4-dioxo-1-(5-pyrimidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-, inner salt](/img/structure/B15131452.png)
